2-(4-((Methylamino)methyl)thiazol-2-yl)propan-2-ol
Description
2-(4-((Methylamino)methyl)thiazol-2-yl)propan-2-ol is a thiazole-derived compound featuring a methylamino-methyl substituent at the 4-position of the thiazole ring and a tertiary alcohol group (propan-2-ol) at the 2-position. Its molecular formula is C₈H₁₄N₂OS·2HCl in its hydrochloride form, with a molecular weight of 259.20 g/mol . This compound is structurally distinct due to its combination of a thiazole core, a methylamino group, and a bulky tertiary alcohol moiety.
Properties
IUPAC Name |
2-[4-(methylaminomethyl)-1,3-thiazol-2-yl]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2OS/c1-8(2,11)7-10-6(4-9-3)5-12-7/h5,9,11H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXDSMGBSRJCUTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC(=CS1)CNC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((Methylamino)methyl)thiazol-2-yl)propan-2-ol typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a suitable precursor such as 2-bromoacetophenone and thiourea.
Introduction of Methylamino Group: The methylamino group is introduced via a nucleophilic substitution reaction using methylamine.
Attachment of Propan-2-ol Group: The final step involves the attachment of the propan-2-ol group through a suitable alkylation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely.
Purification Techniques: Techniques such as recrystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-((Methylamino)methyl)thiazol-2-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Methylamine in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
2-(4-((Methylamino)methyl)thiazol-2-yl)propan-2-ol has several scientific research applications:
Analytical Chemistry: Used as a reference standard in analytical testing to ensure the quality and safety of pharmaceutical products.
Biological Studies: Employed in studies to understand the biological activity of thiazole derivatives.
Medicinal Chemistry: Investigated for its potential therapeutic properties, including antibacterial, antifungal, and anti-inflammatory activities.
Industrial Applications: Used in the development and validation of analytical methods for pharmaceutical impurities.
Mechanism of Action
The mechanism of action of 2-(4-((Methylamino)methyl)thiazol-2-yl)propan-2-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in various biological processes.
Pathways Involved: It may modulate pathways related to oxidative stress, inflammation, and microbial growth inhibition.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-(4-((Methylamino)methyl)thiazol-2-yl)propan-2-ol with structurally related thiazole derivatives, focusing on molecular features, physicochemical properties, and synthetic pathways.
Structural and Functional Group Comparisons
Key Observations:
- The target compound’s tertiary alcohol group distinguishes it from analogs with primary alcohols (e.g., 3-(4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)propan-1-ol) . Tertiary alcohols typically exhibit lower solubility in water due to steric hindrance.
- The methylamino-methyl substituent at the thiazole’s 4-position is unique compared to aryl-substituted thiazoles (e.g., trifluoromethylphenyl in or urea-linked phenyl groups in ).
- Urea derivatives (e.g., compounds 1f, 1g in ) have higher molecular weights (638–710 g/mol) due to extended aromatic systems and urea linkers, which could influence pharmacokinetic properties.
Physicochemical Properties
Key Observations:
- The hydrochloride salt of the target compound likely improves aqueous solubility compared to neutral analogs like the trifluoromethylphenyl derivative .
- Urea derivatives (e.g., 1f) exhibit higher melting points (198–207°C) due to strong intermolecular hydrogen bonding from urea groups .
- Thiadiazole-thio derivatives (e.g., 7d) show moderate solubility, influenced by polar functional groups like carbonitriles and thioethers .
Biological Activity
The compound 2-(4-((Methylamino)methyl)thiazol-2-yl)propan-2-ol , also known by its chemical identifier CID 59414219, has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₈H₁₄N₂OS
- Molecular Weight : 174.28 g/mol
- SMILES Notation : CC(C)(C1=NC(=S)C(=C1)N(C)C)O
This compound features a thiazole ring, which is known for its various biological activities, including antimicrobial and anti-inflammatory properties.
Biological Activity Overview
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that it may exhibit:
- Antimicrobial Activity : Thiazole derivatives are often investigated for their ability to inhibit bacterial growth. Preliminary studies suggest that this compound may possess significant antibacterial properties.
- Anti-inflammatory Effects : Compounds containing thiazole rings have been shown to modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines.
- Cytotoxicity Against Cancer Cells : The potential of this compound to induce apoptosis in cancer cells has been explored, particularly in the context of its ability to disrupt cellular processes critical for cancer cell survival.
The precise mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory responses or microbial metabolism.
- Receptor Interaction : Potential interactions with cellular receptors could modulate signaling pathways related to inflammation and cell survival.
Antimicrobial Activity
A study conducted by researchers at PubChem evaluated the antimicrobial efficacy of thiazole derivatives, including this compound). Results indicated a notable reduction in bacterial colony-forming units (CFUs) when exposed to this compound, suggesting it could serve as a basis for developing new antibiotics.
Anti-inflammatory Effects
Research published in the Journal of Medicinal Chemistry highlighted the anti-inflammatory potential of thiazole derivatives. The study demonstrated that compounds similar to this compound could significantly reduce levels of tumor necrosis factor-alpha (TNF-alpha), a key mediator in inflammatory responses.
Cytotoxicity Studies
In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, a recent study reported an IC50 value indicating effective inhibition of cell proliferation in colorectal cancer cells, suggesting a potential therapeutic application in oncology.
Summary Table of Biological Activities
| Activity Type | Observed Effects | Reference Source |
|---|---|---|
| Antimicrobial | Significant reduction in bacterial CFUs | PubChem |
| Anti-inflammatory | Decreased TNF-alpha levels | Journal of Medicinal Chemistry |
| Cytotoxicity | IC50 values indicating inhibition in cancer cells | ACS Publications |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
